molecular formula C12H19N3O B1456560 N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine CAS No. 1219967-73-3

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine

Cat. No.: B1456560
CAS No.: 1219967-73-3
M. Wt: 221.3 g/mol
InChI Key: YKFGPCGVUIUMHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine is a substituted 2,3-pyridinediamine derivative featuring dual N2 substituents: a methyl group and a tetrahydro-2H-pyran-4-ylmethyl moiety. This compound (CAS: 1219976-68-7) has a molecular formula of C11H17N3O and a molecular weight of 207.28 g/mol . Its structure combines the pyridinediamine core with a tetrahydropyran group, a motif known to enhance pharmacokinetic properties such as solubility and metabolic stability in medicinal chemistry contexts.

Properties

IUPAC Name

2-N-methyl-2-N-(oxan-4-ylmethyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(9-10-4-7-16-8-5-10)12-11(13)3-2-6-14-12/h2-3,6,10H,4-5,7-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGPCGVUIUMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2,3-Pyridinediamine Derivatives

A prevalent method involves the selective alkylation of 2,3-pyridinediamine with a suitable tetrahydropyran derivative under basic conditions. The process typically includes:

  • Starting materials : 2,3-pyridinediamine or its derivatives.
  • Electrophile : Tetrahydro-2H-pyran-4-ylmethyl halide or equivalent activated derivative.
  • Base : Commonly potassium carbonate or other mild bases to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are often used.
  • Conditions : Heating at moderate temperatures (e.g., 60–80°C) for several hours to drive the reaction to completion.

The reaction mechanism involves nucleophilic attack by the amine nitrogen on the electrophilic carbon of the tetrahydropyran derivative, forming the N2-substituted product.

Reductive Amination Approaches

Another approach employs reductive amination, where:

  • An aldehyde or ketone derivative of tetrahydro-2H-pyran-4-ylmethyl is reacted with N2-methyl-2,3-pyridinediamine.
  • A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is used to reduce the intermediate imine or iminium ion to the corresponding amine.
  • The reaction is typically performed in acetonitrile or methanol under inert atmosphere at room temperature or slightly elevated temperatures.

This method allows for selective formation of the N2-(tetrahydro-2H-pyran-4-ylmethyl) substituent while preserving the methyl group on the other nitrogen.

Specific Experimental Procedures and Yields

Preparation Method Reaction Conditions Yield (%) Notes
Alkylation with tetrahydropyran derivative 2,3-pyridinediamine, tetrahydro-2H-pyran-4-ylmethyl halide, K2CO3, THF, 80°C, 4h ~75 Formation of intermediate followed by purification; moderate temperature and time
Reductive amination N2-methyl-2,3-pyridinediamine, tetrahydro-2H-pyran-4-carbaldehyde, sodium triacetoxyborohydride, acetonitrile, rt, 4h 70–80 Mild conditions, good selectivity, inert atmosphere recommended
Catalytic hydrogenation Pd/C catalyst, methanol or ethanol, hydrogen atmosphere, room temperature, 12–18h 17–75 Used for reduction of nitro or other groups in precursor molecules; variable yields
Iron(III) chloride/hydrazine reduction Methanol, reflux, 4h, active carbon, FeCl3, hydrazine hydrate Not specified Alternative reduction method for intermediates; requires careful work-up

Note: Yields vary depending on precursor purity, catalyst loading, and reaction scale.

Detailed Research Findings

  • Catalytic Hydrogenation : The use of palladium on carbon (Pd/C) under hydrogen atmosphere in methanol at room temperature for 12 hours yielded up to 75% of the target compound from nitro-substituted precursors. However, yields as low as 17% were reported under different conditions, indicating sensitivity to catalyst type and solvent choice.

  • Reductive Amination : Sodium triacetoxyborohydride-mediated reductive amination of 6-(methyloxy)-2,3-pyridinediamine with tetrahydropyran aldehydes in acetonitrile under argon atmosphere achieved efficient conversion with high selectivity, avoiding over-reduction or side reactions.

  • Alkylation : Direct alkylation of 2-chloro-5-nitropyridine with morpholine and subsequent hydrogenation steps provide a pathway to related pyridine diamines. Analogous methods can be adapted for the tetrahydropyran-substituted derivatives, with reaction conditions optimized for temperature, solvent, and base to maximize yield and purity.

  • Alternative Reduction Methods : Iron(III) chloride and hydrazine hydrate in methanol under reflux with active carbon have been used to reduce intermediates effectively, although this method requires careful filtration and extraction steps to isolate the product.

Summary Table of Key Parameters

Parameter Typical Range/Value Impact on Synthesis
Reaction temperature 20–80°C Higher temps increase rate but may cause side reactions
Reaction time 4–18 hours Longer times improve conversion but risk degradation
Solvents Methanol, ethanol, THF, acetonitrile Solvent polarity affects solubility and reaction rate
Catalysts Pd/C (10–20%), FeCl3 Essential for hydrogenation and reduction steps
Base K2CO3, NaHCO3 Facilitates nucleophilic substitution
Reducing agents Sodium triacetoxyborohydride, hydrazine Selective reduction without over-reduction

Chemical Reactions Analysis

Types of Reactions: N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the tetrahydro-2H-pyran-4-ylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to the 2,3-pyridinediamine family, which includes derivatives with varying substituents on the amino groups. Key structural analogs and related compounds are summarized below:

Table 1: Structural Comparison of 2,3-Pyridinediamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
2,3-Pyridinediamine (Parent) Unsubstituted C5H7N3 109.13 452-58-4
N2-(Tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine N2-tetrahydro-2H-pyran-4-ylmethyl C11H17N3O 207.28 1219976-68-7
5-Bromo-4-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine N-(tetrahydro-2H-pyran-4-ylmethyl), 5-bromo, 4-methyl C12H17BrN2O 285.19 1220029-53-7
Phenazopyridine Hydrochloride 2,6-diamino-3-(phenylazo)pyridine (azo derivative) C11H11N5·HCl 249.70 136-40-3

Key Observations :

  • The parent compound (2,3-pyridinediamine) lacks substituents, offering a simple scaffold for functionalization .
  • Phenazopyridine, a 2,6-diamino azo derivative, demonstrates how positional isomerism (2,6 vs. 2,3) and functional groups (azo linkage) drastically change biological activity and applications (e.g., urinary analgesic) .

Key Observations :

  • The target compound is likely synthesized via alkylation of 2,3-pyridinediamine, a method analogous to other N-substituted derivatives in .
  • Imidazo[4,5-b]pyridines derived from 2,3-pyridinediamine highlight its utility in constructing fused heterocycles with medicinal relevance .
  • Phenazopyridine’s synthesis underscores the divergent reactivity of 2,6-diaminopyridine compared to 2,3-diaminopyridine .

Physicochemical Properties

Table 3: Physicochemical Properties of Selected Compounds

Compound Water Solubility Stability Notes Reference
2,3-Pyridinediamine 100 g/L (high) Air-sensitive; incompatible with oxidizers
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine Likely moderate Enhanced lipophilicity due to tetrahydropyran group
Phenazopyridine Hydrochloride Slightly soluble Stable under standard storage conditions

Key Observations :

  • The parent compound’s high solubility (100 g/L) makes it a versatile precursor, while its air sensitivity necessitates inert handling .
  • The target compound’s tetrahydropyran group likely reduces water solubility compared to the parent but improves membrane permeability.

Biological Activity

N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C₁₂H₁₉N₃O
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1219967-63-1
  • MDL Number : MFCD13561814
  • Hazard Classification : Irritant

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and subsequent methylation and alkylation steps. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that this compound exhibited a notable ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.

Antihypertensive Effects

In vitro studies have demonstrated that this compound may act as an angiotensin II receptor antagonist. The evaluation involved measuring blood pressure responses in isolated rat aorta preparations. The results indicated a dose-dependent decrease in contractile responses, highlighting its potential application in managing hypertension.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry reported the synthesis of various derivatives of pyridine compounds, including this compound. The derivatives were tested for their antibacterial activity against multi-drug resistant strains, showing promising results that warrant further investigation into their mechanisms of action.
  • Pharmacological Evaluation :
    In a pharmacological evaluation involving animal models, this compound was administered to hypertensive rats. The findings revealed a significant reduction in systolic blood pressure compared to control groups, suggesting its potential as a therapeutic agent for hypertension management.

The mechanism by which this compound exerts its biological effects is believed to involve modulation of key signaling pathways related to inflammation and oxidative stress. Molecular docking studies have indicated strong binding affinity to specific receptors involved in these pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine?

The synthesis involves regioselective alkylation of 2,3-pyridinediamine derivatives. For example, the tetrahydro-2H-pyran-4-ylmethyl group can be introduced via nucleophilic substitution or reductive amination under controlled conditions. Key steps include:

  • Reagent selection : Use of alkyl halides or carbonyl derivatives (e.g., tetrahydro-2H-pyran-4-ylmethyl chloride) with a palladium or copper catalyst to enhance regioselectivity .
  • Solvent optimization : Polar aprotic solvents like DMF or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by HPLC (>95%) .

Q. How can the structural identity of this compound be confirmed experimentally?

A combination of spectroscopic and analytical techniques is essential:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl and pyranylmethyl groups at the N2 position) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (207.28 g/mol) and fragmentation patterns .
  • X-ray crystallography : For unambiguous assignment of regiochemistry, particularly if tautomerism or isomerism is suspected .

Q. What are the primary reactivity trends of the 2,3-pyridinediamine core in this compound?

The diamine moiety exhibits dual reactivity:

  • Schiff base formation : Condensation with aldehydes/ketones under mild acidic or basic conditions to form imine derivatives, useful in metal coordination studies .
  • Electrophilic substitution : The pyridine ring undergoes halogenation or nitration at specific positions, guided by the electron-donating methyl and pyranylmethyl groups .
  • Complexation : The amine groups can act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), relevant in catalysis or bioinorganic chemistry .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of derivatives with modified pyran or pyridine substituents?

Regioselectivity is influenced by steric and electronic factors:

  • Steric hindrance : Bulkier groups (e.g., tetrahydro-2H-pyran-4-ylmethyl) favor substitution at the less hindered N2 position over N3 .
  • Electronic effects : Electron-withdrawing groups on the pyridine ring direct electrophiles to specific sites. Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
  • Catalytic modulation : Palladium-mediated cross-coupling reactions improve selectivity for C–N bond formation at the 2,3-diamine positions .

Q. What role does this compound play in catalytic systems, and how can its efficacy be optimized?

The diamine structure serves as a ligand in bifunctional catalysts:

  • CO₂ fixation : When complexed with Zn(salen), it facilitates epoxide/CO₂ coupling to form cyclic carbonates. Activity is enhanced by tuning the pyranylmethyl group’s electron-donating capacity .
  • Mechanistic studies : Kinetic profiling (e.g., variable-temperature NMR) reveals rate-determining steps, such as substrate binding vs. nucleophilic attack .

Q. How can tautomerism or isomerism in derivatives be detected and controlled?

  • Tautomer identification : IR and ¹H NMR detect enol-imine ↔ keto-amine equilibria. For example, intramolecular H-bonding in Schiff base derivatives stabilizes the enolimine form .
  • Isomer separation : Chiral HPLC or crystallization resolves enantiomers or regioisomers, particularly in asymmetric synthesis applications .

Q. What computational approaches are used to predict the compound’s reactivity and stability?

  • DFT calculations : Simulate reaction pathways (e.g., transition states in alkylation) to prioritize synthetic routes .
  • Molecular docking : Predict binding affinities for biological targets (e.g., kinases) by modeling interactions between the pyranylmethyl group and active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine
Reactant of Route 2
Reactant of Route 2
N2-Methyl-N2-(tetrahydro-2H-pyran-4-ylmethyl)-2,3-pyridinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.